molecular formula C7H12N2O3 B13948779 3-Hydroxy-5-isobutyl hydantoin CAS No. 56775-99-6

3-Hydroxy-5-isobutyl hydantoin

Cat. No.: B13948779
CAS No.: 56775-99-6
M. Wt: 172.18 g/mol
InChI Key: NSPHKKWAWNSWNU-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isobutyl hydantoin is a derivative of hydantoin, a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in medicinal and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing hydantoins, including 3-Hydroxy-5-isobutyl hydantoin, is the Bucherer–Bergs reaction. This reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at 60–70°C . Another method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which provides substituted hydantoins via ureido derivatives that cyclize under basic conditions .

Industrial Production Methods

Industrial production of hydantoins often employs the Bucherer–Bergs reaction due to its simplicity and efficiency. This method is scalable and can be adapted for large-scale production, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-isobutyl hydantoin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isobutyl hydantoin involves its interaction with specific molecular targets and pathways. For example, hydantoins can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anticonvulsant and antiarrhythmic activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-5-isobutyl hydantoin include other hydantoin derivatives such as:

Uniqueness

What sets this compound apart from other hydantoin derivatives is its specific substitution pattern, which can lead to unique biological and pharmacological properties. For instance, the presence of the hydroxyl group and the isobutyl side chain can influence its reactivity and interactions with biological targets .

Properties

CAS No.

56775-99-6

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

3-hydroxy-5-(2-methylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O3/c1-4(2)3-5-6(10)9(12)7(11)8-5/h4-5,12H,3H2,1-2H3,(H,8,11)

InChI Key

NSPHKKWAWNSWNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)N(C(=O)N1)O

Origin of Product

United States

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